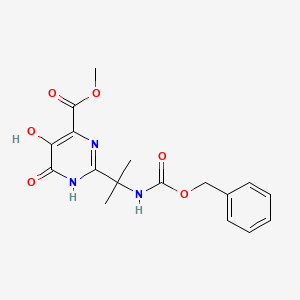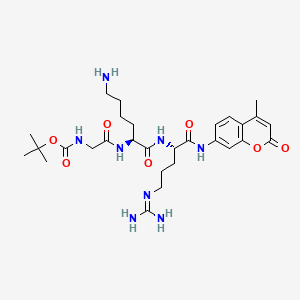
1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile is a biochemical used for proteomics research . It has a molecular formula of C11H4D6ClN and a molecular weight of 197.69 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 4 hydrogen atoms, 6 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen
Environmental and Chemical Research
Research on chlorophenyl compounds, including derivatives similar to 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile, has explored their environmental fate, chemical reactions, and potential for creating novel compounds. Studies have shown these compounds as precursors in chemical reactions leading to the formation of dioxins in processes like Municipal Solid Waste Incineration (MSWI). These reactions are significant for understanding pollutant formation and controlling environmental pollution (Peng et al., 2016). Another study highlighted the unique reactivity of chlorocyclobutanones, which can undergo transformations leading to the formation of cage compounds, showcasing the potential of chlorophenyl cyclobutanes in synthetic organic chemistry (Hassner & Naidorf-Meir, 1997).
Toxicology and Environmental Fate
The environmental presence and toxicological impact of chlorophenols, closely related to compounds like this compound, have been extensively reviewed. These substances, due to their persistence and bioaccumulation potential, pose risks to aquatic ecosystems and human health. For instance, the detailed review of chlorophenols' fate in aquatic and terrestrial systems highlights their moderate toxicity and potential for bioaccumulation, alongside their role as precursors to more harmful compounds (Krijgsheld & Gen, 1986). The review by Sergeiko et al. (2008) on cyclobutane-containing alkaloids, including those structurally similar to chlorophenyl cyclobutanes, underlines their importance in pharmaceuticals and agrochemicals due to their diverse biological activities (Sergeiko et al., 2008).
Remediation Techniques
Investigations into the treatment and remediation of water contaminated with chlorophenols offer insights into managing environmental pollution. Techniques such as the use of zero valent iron and bimetallic systems for the dechlorination of chlorophenols demonstrate the potential for effective removal of such contaminants from wastewater (Gunawardana et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2/i1D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQONXPWVIZZJIL-SDLFAGIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)


